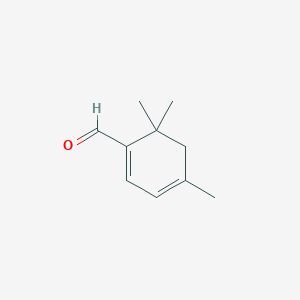
4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde
Cat. No. B8652877
Key on ui cas rn:
41793-01-5
M. Wt: 150.22 g/mol
InChI Key: AGOZFZVIFYEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07632973B2
Procedure details


After comparison of the proton NMR spectral data to published spectral data for dehydrocitral (2) (Kann et al., J. Org. Chem. 55, 5312-5323 (1990)) and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) (Hong et al., Org. Letters, 8, 2217 (2006)), the mixture was shown to contain dehydrolavandulal (1), (2E,4E)-3,7-dimethyl-2,4,6-octatrienal (2) (dehydrocitral), and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) in a 76:12:12 ratio, respectively. The proton NMR spectrum of dehydrolavandulal (1) exhibited a singlet at δ 9.44 (CH═O); a doublet (J=12 Hz) at δ 7.10 (vinyl H at C3); a broad doublet (J=12 Hz) at δ 6.35 (vinyl H at C4); broad singlets at δ 5.27 and δ 4.80 (C═CH2); and broad singlets at δ 1.97, 1.94, and 1.90 (three CH3 groups). The proton NMR spectrum of dehydrocitral (2) was characterized by a doublet (J=8.1 Hz) at δ 10.10 (CH═O, E stereoisomer); a doublet of doublets (J=15, 11 Hz) at δ 6.97 (vinyl H at C5); a doublet (J=15 Hz) at δ 6.24 (vinyl H at C4); a broad doublet (J=11 Hz) at δ 6.00 (vinyl H at C6); a broad doublet (J=8.1 Hz) at δ 5.95 (vinyl H at C2); a doublet (J=1.2 Hz) at δ 2.30 (CH3 at C3); and overlapping broad singlets at δ 1.88 (two CH3 groups at C7). The assignment of dehydrolavandulal was further confirmed by hydrogenation of dehydrolavandulal to obtain the known compound tetrahydrolavandulol, as shown in Example 5. The presence of 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde as a minor component in the product mixture was indicated by a singlet at δ 9.40 (CH═O) and a singlet at δ 1.20 (6H; two CH3 groups at C6). For a full spectral characterization of the latter cyclic aldehyde, see B. C. Hong, et al., Org. Letters, 8, 2217 (2006).
[Compound]
Name
dehydrocitral
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[C:5]([CH:10]=[O:11])=[CH:4][CH:3]=1.C/C(/C=C/C=C(C)C)=C\C=O>>[CH3:7][CH:2]([CH2:3][CH2:4][CH:5]([CH:6]([CH3:9])[CH3:8])[CH2:10][OH:11])[CH3:1]
|
Inputs


Step One
[Compound]
|
Name
|
dehydrocitral
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
C5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
C4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
C6
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
C2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
C3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
C7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(C1)(C)C)C=O
|
Step Nine
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C\C(=C/C=O)\C=C\C=C(C)C
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(C1)(C)C)C=O
|
Step Twelve
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
[Compound]
|
Name
|
C3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
[Compound]
|
Name
|
C4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fifteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C\C(=C/C=O)\C=C\C=C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)CCC(CO)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
